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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers utilizing ER-076349 in in vivo studies. The information is tailored for

scientists and professionals in drug development.

Frequently Asked Questions (FAQs)
Q1: What is ER-076349 and what is its mechanism of action?

ER-076349 is a synthetic macrocyclic ketone analog of halichondrin B, a natural product

isolated from a marine sponge. It is an inhibitor of tubulin polymerization. By binding to tubulin,

ER-076349 disrupts the formation of mitotic spindles, leading to a G2-M cell cycle arrest and

ultimately, apoptosis in cancer cells.[1]

Q2: What is a recommended starting dosage for ER-076349 in in vivo mouse studies?

Based on preclinical studies, a dosage range of 0.1 to 1 mg/kg has shown significant anti-

tumor activity in human tumor xenograft models in nude mice. The optimal dose will be

dependent on the specific tumor model and the dosing schedule.

Q3: What are some common tumor models in which ER-076349 has shown efficacy?

ER-076349 has demonstrated in vivo activity against a variety of human tumor xenografts,

including:

MDA-MB-435 breast cancer
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COLO 205 colon cancer

LOX melanoma

NIH:OVCAR-3 ovarian cancer

Q4: How should ER-076349 be administered for in vivo studies?

While specific protocols for ER-076349 are not widely published, related compounds like

eribulin are typically administered intravenously (IV).[2][3] For preclinical xenograft studies,

intravenous administration via the tail vein is a common route.[4][5][6]

Q5: Is there any information on the pharmacokinetics of ER-076349?

Publicly available, detailed pharmacokinetic data such as half-life, clearance, and volume of

distribution for ER-076349 are limited. It has been noted that the superior in vivo efficacy of the

related compound, eribulin, compared to ER-076349, is not attributed to differences in their

pharmacokinetic properties.[7] ER-076349 has been used as an internal standard in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic

analysis of eribulin.[2][8]

Q6: What is the known toxicology profile of ER-076349?

Specific toxicology data for ER-076349, including the maximum tolerated dose (MTD), is not

readily available in published literature. For the closely related drug, eribulin, dose-limiting

toxicities in clinical trials included febrile neutropenia.[2][3] Researchers should conduct their

own dose-escalation studies to determine the MTD in their specific animal model.
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Issue Potential Cause Recommended Solution

Lack of tumor growth inhibition

at the initial dose.

Suboptimal dosage for the

specific tumor model.

Gradually escalate the dose

within the recommended range

of 0.1-1 mg/kg. Monitor for

signs of toxicity. Consider

increasing the frequency of

administration.

Tumor model is resistant to

tubulin inhibitors.

Confirm the expression of

tubulin isoforms in your cancer

cell line, as this can influence

sensitivity. Test the in vitro

sensitivity of your cell line to

ER-076349 before initiating in

vivo studies.

High toxicity or animal mortality

observed.

The administered dose

exceeds the maximum

tolerated dose (MTD) for the

specific animal strain or model.

Reduce the dosage of ER-

076349. Conduct a dose-

range-finding study to

establish the MTD in your

model. Monitor animal weight

and overall health closely.

Inconsistent tumor growth

inhibition between animals.

Variability in tumor implantation

and growth. Improper drug

administration.

Ensure consistent tumor cell

implantation technique and

that tumors have reached a

uniform size before initiating

treatment. Verify the accuracy

and consistency of the

intravenous injection

technique.

ER-076349 shows high

potency in vitro but lower

efficacy in vivo.

This is a known characteristic

of ER-076349 compared to its

analog, eribulin.[7]

This may not be a procedural

issue but an inherent property

of the compound. Document

the findings and consider if the

observed in vivo efficacy

meets the experimental goals.

For higher efficacy, the related
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compound eribulin could be

considered.

Data Summary
Table 1: In Vivo Efficacy of ER-076349 in Human Tumor Xenograft Models

Tumor Model Animal Model Dosage (mg/kg) Efficacy

MDA-MB-435 Breast

Cancer
Nude Mice 0.1 - 1

Marked tumor growth

inhibition

COLO 205 Colon

Cancer
Nude Mice 0.1 - 1

Marked tumor growth

inhibition

LOX Melanoma Nude Mice 0.1 - 1
Marked tumor growth

inhibition

NIH:OVCAR-3

Ovarian Cancer
Nude Mice 0.1 - 1

Marked tumor growth

inhibition

Table 2: In Vitro IC50 Values of ER-076349 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM)

MDA-MB-435 Breast Cancer 0.59

COLO 205 Colon Cancer 2.4

DLD-1 Colon Cancer 7.3

DU 145 Prostate Cancer 3.6

LNCaP Prostate Cancer 1.8

LOX Melanoma 3.2

HL-60 Leukemia 2.6

U937 Lymphoma 4.0

Data from MedChemExpress

and may not have been

independently confirmed.[1]

Experimental Protocols
1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for each

experiment.

Animal Model: Immunodeficient mice (e.g., Nude, SCID).

Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to

1 x 10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.[4]

Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-

200 mm³). Monitor tumor volume regularly using calipers.

Drug Preparation: Prepare ER-076349 in a sterile vehicle suitable for intravenous injection.

The exact formulation will depend on the solubility of the compound.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.medchemexpress.com/er-076349.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10516195/
https://www.benchchem.com/product/b3326424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosing: Administer ER-076349 intravenously via the tail vein at the desired dose (starting

with the 0.1-1 mg/kg range). The dosing schedule should be determined based on the study

design (e.g., once daily, every other day, or weekly).

Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per

week).

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or based on other ethical considerations.

2. Protocol for Analysis of ER-076349 in Plasma (based on methods for eribulin analysis)

This protocol is adapted from methods used for the analysis of the related compound, eribulin,

where ER-076349 is used as an internal standard.[2][8]

Sample Collection: Collect blood samples from animals at various time points after ER-
076349 administration into tubes containing an anticoagulant (e.g., EDTA).

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Sample Preparation:

To a known volume of plasma, add an internal standard (if a different one is used).

Acidify the plasma with hydrochloric acid.

Extract the drug with a suitable organic solvent (e.g., dichloromethane).

Evaporate the organic phase to dryness.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Use a C18 column for chromatographic separation.

Employ a tandem mass spectrometer for detection and quantification. The specific mass

transitions for ER-076349 would need to be determined.
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Caption: Mechanism of action of ER-076349 in cancer cells.

In Vivo Efficacy Study Workflow

Start Tumor Cell
Inoculation

Tumor Growth
Monitoring

Treatment Initiation
(ER-076349)

Data Collection
(Tumor Volume, Body Weight) Study Endpoint Data Analysis End

Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study.
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Caption: Troubleshooting logic for ER-076349 in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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